1-Piperidinepropanol, 2-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

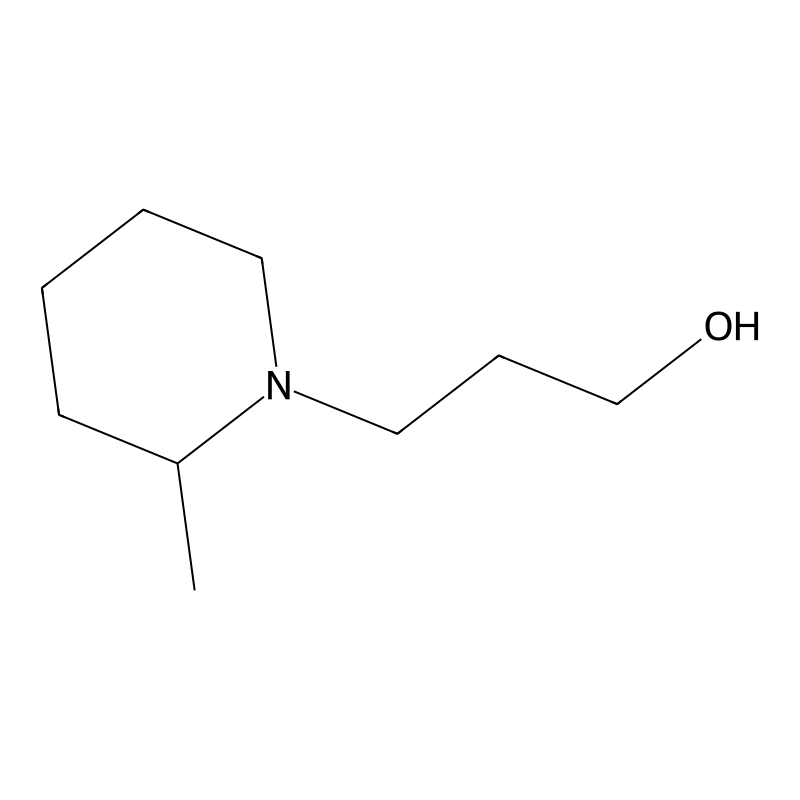

1-Piperidinepropanol, 2-methyl- is an organic compound with the molecular formula CHNO. It is characterized by a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, and a propanol side chain with a methyl group at the second position. This compound has a density of approximately 0.929 g/cm³ and a boiling point of 247.6ºC at 760 mmHg .

- Esterification: Reacting with carboxylic acids can produce esters.

- Acylation: The alcohol can be acylated to form amides.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

- Nucleophilic Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

Several methods exist for synthesizing 1-Piperidinepropanol, 2-methyl-. Common approaches include:

- Alkylation of Piperidine: Reacting piperidine with an appropriate alkyl halide (such as 2-methylpropyl bromide) under basic conditions.

- Reduction Reactions: Starting from ketones or aldehydes followed by reduction using reagents like lithium aluminum hydride or sodium borohydride.

- Amine Formation: Utilizing reductive amination techniques where an aldehyde or ketone reacts with piperidine in the presence of reducing agents.

These methods allow for the efficient production of this compound in laboratory settings.

1-Piperidinepropanol, 2-methyl- finds applications in various fields:

- Pharmaceutical Industry: As an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

- Chemical Research: Utilized in studies exploring the structure-activity relationship of piperidine derivatives.

- Material Science: Potential use in developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving 1-Piperidinepropanol, 2-methyl- often focus on its ability to interact with biological targets such as enzymes and receptors. Preliminary investigations suggest that it may affect neurotransmitter systems, although detailed studies are required to confirm specific interactions and mechanisms of action.

Several compounds share structural similarities with 1-Piperidinepropanol, 2-methyl-, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Piperidine | CHN | Basic nitrogen; used in organic synthesis. |

| 1-Piperidinopropan-2-ol | CHNO | Similar structure; different substituents. |

| N-Methylpiperidin-4-amine | CHN | Contains an amine group; potential psychoactive effects. |

| 2-Methylpyrrolidine | CHN | Five-membered ring; different reactivity profile. |

The uniqueness of 1-Piperidinepropanol, 2-methyl- lies in its specific combination of functional groups and its potential applications within medicinal chemistry, particularly as a precursor to more complex molecules.

Physical State and Appearance

1-Piperidinepropanol, 2-methyl- exists as a liquid at room temperature under standard atmospheric conditions . This physical state is characteristic of tertiary amines with moderate molecular weights and branched alkyl substituents. The compound exhibits a colorless to light yellow appearance, which is typical for piperidine derivatives [2] [3]. The liquid nature of this compound at ambient conditions facilitates its handling and potential applications in various chemical processes.

The molecular structure consists of a six-membered piperidine ring containing five methylene bridges and one nitrogen atom, with a propanol side chain bearing a methyl group at the second position . This structural arrangement contributes to the compound's physical properties and influences its behavior in different chemical environments.

Thermodynamic Properties

Boiling and Melting Points

The boiling point of 1-Piperidinepropanol, 2-methyl- has been determined to be 247.6°C at 760 mmHg . This relatively high boiling point reflects the molecular weight of 157.25 g/mol and the presence of hydrogen bonding capabilities through both the hydroxyl group and the nitrogen atom in the piperidine ring. The boiling point is significantly higher than that of the parent compound 1-Piperidinepropanol (94-95°C at 0.5 mmHg) [2] [3], indicating the influence of the additional methyl substituent on the thermodynamic properties.

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 247.6°C | 760 mmHg |

| Molecular Weight | 157.25 g/mol | Standard conditions |

The melting point of 1-Piperidinepropanol, 2-methyl- has not been extensively reported in the available literature, suggesting that the compound may exist as a liquid over a wide temperature range or that detailed thermal analysis studies have not been conducted [4].

Density and Refractive Index

The density of 1-Piperidinepropanol, 2-methyl- has been measured at 0.929 g/cm³ at 20°C . This value is consistent with organic compounds containing nitrogen heterocycles and aliphatic chains. The density is slightly lower than that of water (1.0 g/cm³), which is expected for organic compounds with significant hydrocarbon content.

For comparison, the parent compound 1-Piperidinepropanol has a density of 0.944 g/cm³ at 25°C [2] [3], indicating that the additional methyl group in the 2-position results in a slight decrease in density due to the increased molecular volume without proportional increase in mass.

| Compound | Density (g/cm³) | Temperature |

|---|---|---|

| 1-Piperidinepropanol, 2-methyl- | 0.929 | 20°C |

| 1-Piperidinepropanol | 0.944 | 25°C |

| Piperidine | 0.862 | 20°C |

The refractive index of 1-Piperidinepropanol, 2-methyl- has not been specifically reported in the literature. However, based on the structural similarity to related compounds, the refractive index would be expected to fall within the typical range for organic amines containing aliphatic chains [5].

Solubility Parameters

The solubility characteristics of 1-Piperidinepropanol, 2-methyl- are influenced by its amphiphilic nature, containing both hydrophilic (nitrogen atom and hydroxyl group) and hydrophobic (hydrocarbon chain and methyl substituent) regions. The compound exhibits limited solubility in water due to the substantial hydrocarbon content, which is characteristic of tertiary amines with extended alkyl chains .

The water solubility is further reduced compared to simpler amines due to the presence of the 2-methyl substituent, which increases the hydrophobic character of the molecule. This limited aqueous solubility is consistent with the behavior of similar piperidine derivatives containing branched alkyl substituents [2] [3].

In organic solvents, 1-Piperidinepropanol, 2-methyl- demonstrates enhanced solubility. The compound is soluble in chloroform and shows slight solubility in methanol [2] [3]. This solubility pattern is typical for organic compounds with moderate polarity, where the nitrogen atom and hydroxyl group provide sufficient polarity for dissolution in polar organic solvents while the hydrocarbon portions interact favorably with nonpolar solvents.

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Limited | Due to hydrophobic alkyl chains |

| Chloroform | Soluble | Good solvation of organic components |

| Methanol | Slightly soluble | Moderate polarity matching |

Acid-Base Properties

1-Piperidinepropanol, 2-methyl- exhibits strong basic character due to the presence of the tertiary nitrogen atom in the piperidine ring. The pKa of the conjugate acid is estimated to be approximately 10-11, which places this compound in the category of strong organic bases [6] [7] [8].

The basicity of this compound can be understood through comparison with related structures. Piperidine itself has a pKa of approximately 11.1-11.2 [6] [7], making it a strong base. The addition of the 2-methylpropanol substituent is expected to have a minimal effect on the basicity, as alkyl substituents generally have only slight influences on amine basicity through inductive effects [6] [8].

| Compound | pKa (Conjugate Acid) | Basic Strength |

|---|---|---|

| Piperidine | 11.1-11.2 | Strong |

| 1-Piperidinepropanol, 2-methyl- | ~10-11 (estimated) | Strong |

| 1-Piperidinepropanol | ~10.5-11.0 | Strong |

| Pyridine | 5.2 | Weak |

The strong basicity of 1-Piperidinepropanol, 2-methyl- is attributed to the sp³-hybridized nitrogen atom in the saturated piperidine ring, which allows the lone pair of electrons to be readily available for protonation [6] [8]. This contrasts with aromatic amines like pyridine, where the sp²-hybridized nitrogen is significantly less basic [6] [9] [8].

The basic character of this compound makes it suitable for applications requiring strong organic bases, and it will readily form salts with acids under appropriate conditions [10] [11].

Spectroscopic Characterization

IR Spectroscopy

The infrared spectroscopic characterization of 1-Piperidinepropanol, 2-methyl- would be expected to show characteristic absorption bands typical of compounds containing piperidine rings and hydroxyl groups. Based on the structural features and comparison with related compounds, the IR spectrum would likely exhibit:

The O-H stretch from the hydroxyl group would appear as a broad absorption band in the region of 3200-3600 cm⁻¹, with the exact position and breadth depending on the degree of hydrogen bonding [12]. The C-H stretches from the aliphatic carbons would be observed in the 2800-3000 cm⁻¹ region, with multiple peaks reflecting the various C-H environments in the piperidine ring and the branched propanol chain [12].

The C-N stretches from the piperidine ring would appear in the 1000-1250 cm⁻¹ region, while C-C stretches would be present in the 800-1300 cm⁻¹ range [12]. The specific fingerprint region below 1500 cm⁻¹ would provide detailed structural information unique to this compound.

NMR Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 1-Piperidinepropanol, 2-methyl- would provide detailed information about the molecular structure and conformation. The ¹H NMR spectrum would be expected to show distinct signals for the various proton environments:

The piperidine ring protons would appear as complex multiplets in the 1.4-3.0 ppm region, with the axial and equatorial protons potentially showing different chemical shifts and coupling patterns [12] [13]. The methyl groups would appear as doublets or triplets in the 0.9-1.4 ppm region, depending on their specific environments and coupling relationships [14] [15].

The propanol chain protons would show characteristic patterns, with the CH₂ groups adjacent to nitrogen appearing more downfield (2.0-2.8 ppm) due to the electron-withdrawing effect of the nitrogen atom [12] [13]. The hydroxyl proton would appear as a broad singlet in the 2-5 ppm region, with the exact position depending on the degree of hydrogen bonding and exchange conditions [14].

The ¹³C NMR spectrum would provide information about the carbon framework, with the piperidine carbons appearing in the 20-60 ppm region and the propanol carbons showing distinct chemical shifts based on their proximity to the nitrogen and oxygen atoms [12] [13].

Mass Spectrometry

The mass spectrometric behavior of 1-Piperidinepropanol, 2-methyl- would be characteristic of piperidine derivatives with branched alkyl substituents. The molecular ion peak would appear at m/z 157, corresponding to the molecular weight of 157.25 g/mol [16] [17].

Fragmentation patterns would be expected to follow typical pathways for piperidine compounds, including α-cleavage adjacent to the nitrogen atom, loss of the propanol chain, and ring fragmentation [16] [18]. The base peak would likely correspond to a fragment containing the piperidine ring system, as nitrogen-containing heterocycles tend to be stable under electron impact conditions [16] [19].

Common fragmentation patterns might include:

- Loss of the hydroxyl group (-OH, m/z 140)

- Loss of the propanol chain (m/z corresponding to piperidine-related fragments)

- Ring fragmentation producing smaller nitrogen-containing fragments

UV-Vis Spectroscopy

The ultraviolet-visible spectroscopic properties of 1-Piperidinepropanol, 2-methyl- would be relatively simple due to the absence of extensive conjugated systems. The compound would show absorption primarily in the UV region, with limited absorption in the visible range [20] [21].

The main absorption would be expected around 200-250 nm, corresponding to n→σ* transitions involving the nitrogen lone pair [20] [22]. The exact position and intensity would depend on the solvent and the specific electronic environment of the nitrogen atom [20] [21].

Unlike aromatic compounds such as pyridine, which show characteristic π→π* transitions [22], the saturated piperidine ring in 1-Piperidinepropanol, 2-methyl- would not exhibit significant absorption in the near-UV or visible regions. This spectroscopic behavior is consistent with the aliphatic nature of the compound and the absence of chromophoric groups [20] [21].